molecular formula C20H16N4 B4879753 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline

Cat. No. B4879753
M. Wt: 312.4 g/mol
InChI Key: WEHGSXLOLSFKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological targets, including enzymes and receptors. In

Scientific Research Applications

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has also been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections.

Mechanism of Action

The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and smooth muscle relaxation, respectively. It has also been shown to bind to certain receptors, such as the adenosine A3 receptor, which is involved in immune regulation.
Biochemical and Physiological Effects:
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes, including inflammation, cell proliferation, and apoptosis. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline. One direction is to further investigate its mechanism of action and its interactions with various biological targets. This can help to identify new therapeutic applications for this compound. Another direction is to explore its potential as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues or cells. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential for clinical use.

properties

IUPAC Name

2-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-11-24-12-10-17(23-24)15-6-5-7-16(13-15)20-14-21-18-8-3-4-9-19(18)22-20/h2-10,12-14H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHGSXLOLSFKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.